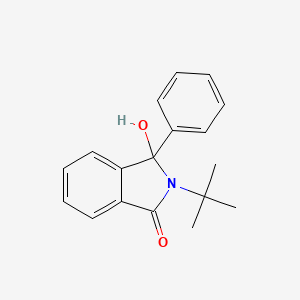![molecular formula C11H14N2O3 B12808567 Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-38-7](/img/structure/B12808567.png)
Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MZ-130 is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is primarily known for its role in the electronics industry, particularly in the manufacturing of Zener diodes, which are used for voltage regulation in electronic circuits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MZ-130 involves the synthesis of a glass-encapsulated Zener diode. The process typically includes the following steps:
Material Selection: High-purity silicon is chosen as the base material.
Doping: The silicon is doped with specific impurities to create a p-n junction.
Encapsulation: The doped silicon is encapsulated in a glass package to protect it from environmental factors.
Passivation: A triple-layer passivation is applied to enhance the stability and performance of the diode.
Industrial Production Methods
In an industrial setting, the production of MZ-130 involves advanced semiconductor manufacturing techniques. The process includes:
Wafer Fabrication: Silicon wafers are fabricated and doped in cleanroom environments.
Photolithography: Patterns are created on the wafers using photolithography to define the diode structures.
Etching and Deposition: Chemical etching and deposition processes are used to form the p-n junctions and encapsulate the diodes.
Testing and Quality Control: The diodes undergo rigorous testing to ensure they meet performance standards before being packaged and shipped.
Analyse Chemischer Reaktionen
Types of Reactions
MZ-130 primarily undergoes the following types of reactions:
Oxidation: The silicon in the diode can undergo oxidation, forming a silicon dioxide layer.
Reduction: Reduction reactions can occur during the doping process to introduce impurities into the silicon lattice.
Substitution: Substitution reactions are used to replace silicon atoms with dopant atoms to create the p-n junction.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or ozone is used for oxidation reactions.
Reducing Agents: Hydrogen or other reducing gases are used during the doping process.
Dopants: Boron or phosphorus is commonly used as dopants in the substitution reactions.
Major Products Formed
Silicon Dioxide: Formed during oxidation.
Doped Silicon: Resulting from the reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
MZ-130 has a wide range of applications in scientific research:
Electronics: Used in the manufacturing
Eigenschaften
CAS-Nummer |
33484-38-7 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-3-5-9-12-6-8(11(15)16-2)10(14)13(7)9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
NWHUWTFLOIGXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=NC=C(C(=O)N12)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)



